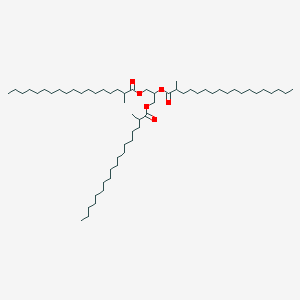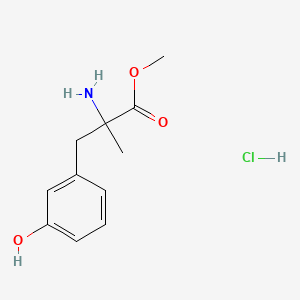![molecular formula C12H20O6 B8018484 (5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B8018484.png)
(5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol, also known as 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, is a derivative of glucose. It is a protected form of glucose where the hydroxyl groups at positions 1, 2, 5, and 6 are masked by isopropylidene groups. This compound is widely used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of various biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol is typically synthesized from D-glucose. The process involves the protection of the hydroxyl groups using acetone in the presence of an acid catalyst. The reaction conditions usually include:
Reagents: D-glucose, acetone, acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
Conditions: The reaction is carried out at room temperature or slightly elevated temperatures, followed by neutralization and purification steps
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
(5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The protected hydroxyl groups can be selectively deprotected and substituted with other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., PCC, KMnO4), reducing agents (e.g., NaBH4, LiAlH4), and acids or bases for substitution reactions .
Major Products: The major products depend on the specific reaction but can include various glucose derivatives and intermediates for further synthesis
Applications De Recherche Scientifique
(5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol is used in several scientific research applications:
Mécanisme D'action
The mechanism of action of (5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol primarily involves its role as a protected glucose derivative. The isopropylidene groups protect the hydroxyl groups, allowing selective reactions at other positions. Upon deprotection, the hydroxyl groups can participate in further chemical transformations, enabling the synthesis of complex molecules .
Comparaison Avec Des Composés Similaires
(5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol can be compared with other similar compounds such as:
- 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose
- 1,2:3,5-Di-O-isopropylidene-α-D-ribofuranose
- 1,2:5,6-Di-O-isopropylidene-α-D-mannofuranose
These compounds share similar protective groups but differ in the positions of the isopropylidene groups and the parent sugar molecule. The uniqueness of this compound lies in its specific protection pattern, which allows for selective reactions and the synthesis of unique derivatives .
Propriétés
IUPAC Name |
(5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10,13H,5H2,1-4H3/t6-,7+,8-,9-,10?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJGAYKWRDILTF-QWIPYHCPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@@H]([C@@H]3C(O2)OC(O3)(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl[3-(2-propyl-1,3-dioxolan-2-yl)propyl]amine](/img/structure/B8018421.png)

![2-[3-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-3-pyridin-3-yltetrazol-2-ium-5-yl]phenoxy]-N,N-diethylethanamine;bromide](/img/structure/B8018436.png)
![N-[[4-[2-(diethylamino)ethoxy]phenyl]methylideneamino]phthalazin-1-amine](/img/structure/B8018447.png)

![tert-butyl N-[3-[[amino(phenylmethoxycarbonylamino)methylidene]amino]propyl]carbamate](/img/structure/B8018468.png)
![N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide](/img/structure/B8018470.png)
![2-[[2-[[4-(Dimethylcarbamoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetic acid](/img/structure/B8018475.png)

![[2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-yl] benzoate](/img/structure/B8018489.png)


